molecular formula C6H3IN2 B11811429 5-Iodonicotinonitrile

5-Iodonicotinonitrile

Cat. No.: B11811429
M. Wt: 230.01 g/mol
InChI Key: XCTCFBAGZRFDBG-UHFFFAOYSA-N
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Description

5-Iodonicotinonitrile is an organic compound with the molecular formula C6H3IN2. It is a derivative of nicotinonitrile, where an iodine atom is substituted at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodonicotinonitrile can be synthesized through several methods. One common approach involves the iodination of nicotinonitrile. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of solvents, reaction temperature, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Iodonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with alkenyltetramethylsilane leads to the formation of C–C coupled analogues .

Scientific Research Applications

5-Iodonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodonicotinonitrile involves its reactivity as a nucleophile and electrophile. The iodine atom serves as a good leaving group, facilitating various substitution and coupling reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with specific molecular targets and pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodonicotinonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated nicotinonitriles. Its ability to undergo specific substitution and coupling reactions makes it valuable in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-iodopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTCFBAGZRFDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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